molecular formula C10H9N3O6S B11998746 Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate CAS No. 52980-64-0

Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate

Cat. No.: B11998746
CAS No.: 52980-64-0
M. Wt: 299.26 g/mol
InChI Key: YWVDILPFGWJRCW-UHFFFAOYSA-N
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Description

Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitro group and the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate typically involves the reaction of 5-nitrofurfural with acetaldehyde in the presence of a secondary amine. This reaction is carried out in an aliphatic carboxylic acid with 2 to 4 carbon atoms, such as acetic acid, at temperatures ranging from -10°C to 90°C . The resulting intermediate, β-(5-nitro-2-furyl)acrolein, is then further reacted with thiourea and ethyl chloroacetate under controlled conditions to yield the final product.

Industrial Production Methods

On an industrial scale, the production of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate follows similar synthetic routes but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, bromine for halogenation, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include amino derivatives, alcohols, and substituted thiadiazoles, which have significant applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate involves the red-ox biotransformation of the nitro group to a hydroxylamino group . This transformation generates reactive intermediates that can interact with cellular macromolecules, leading to the inhibition of essential biological processes. The compound targets various molecular pathways, including DNA synthesis and repair, protein synthesis, and cellular respiration.

Comparison with Similar Compounds

Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate is unique due to its combination of a nitrofuryl group and a thiadiazole ring. Similar compounds include:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

CAS No.

52980-64-0

Molecular Formula

C10H9N3O6S

Molecular Weight

299.26 g/mol

IUPAC Name

ethyl 2-[5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3-yl]acetate

InChI

InChI=1S/C10H9N3O6S/c1-2-18-8(14)5-12-10(15)20-9(11-12)6-3-4-7(19-6)13(16)17/h3-4H,2,5H2,1H3

InChI Key

YWVDILPFGWJRCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)SC(=N1)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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